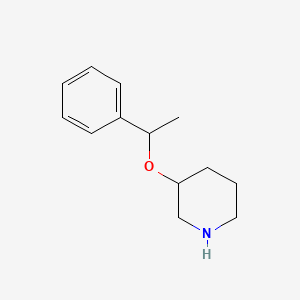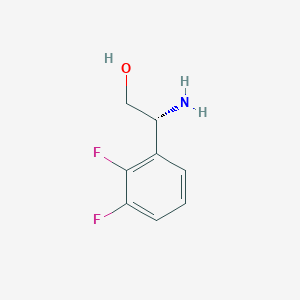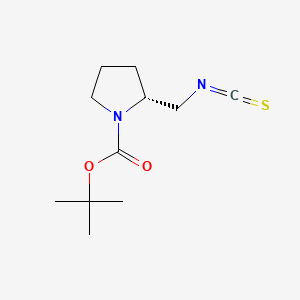
tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a pyrrolidine ring, and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an isothiocyanate reagent. One common method is the reaction of (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanate group.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
The compound’s isothiocyanate group is known for its biological activity. It can be used in the design of bioactive molecules, including enzyme inhibitors and probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Isothiocyanates have been studied for their anticancer and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structural features can impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: A precursor in the synthesis of the target compound.
tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A related compound with a hydroxyl group instead of an isothiocyanate group.
tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: A similar compound with an amino group.
Uniqueness
The presence of the isothiocyanate group in tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(13)7-12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
HZYYYFOOKOPESE-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
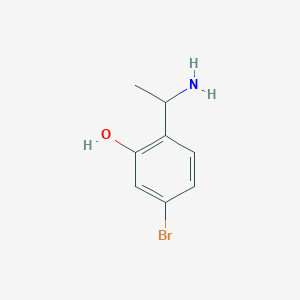
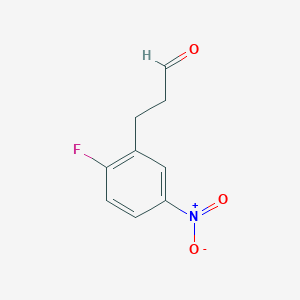

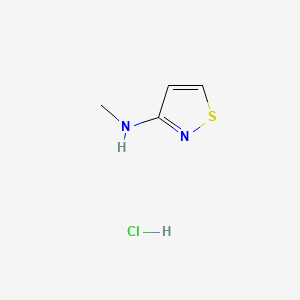
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)


